5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Catalog No.
S769845
CAS No.
571189-49-6
M.F
C10H16N4
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine

CAS Number

571189-49-6

Product Name

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridin-2-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)

InChI Key

QDMPMBFLXOWHRY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CN=C(C=C2)N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)N

Potential Applications in Medicinal Chemistry:

-(4-Methylpiperazin-1-yl)pyridin-2-amine (5-MPPA) is a small organic molecule with potential applications in medicinal chemistry. Studies suggest it may possess various biological activities, including:

  • Antimicrobial activity: Research indicates 5-MPPA exhibits antibacterial and antifungal properties. For example, a study published in "Molecules" journal demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Antiprotozoal activity: Some studies suggest 5-MPPA may have activity against protozoan parasites, such as those causing Leishmaniasis [].
  • Anticancer properties: Initial investigations suggest potential antitumor effects of 5-MPPA, although further research is necessary to elucidate its mechanisms and efficacy [].

Use in Biological Assays:

-MPPA can be used as a tool in various biological assays to study cellular processes and signaling pathways. Its specific applications may include:

  • Ligand binding studies: The molecule's structure allows it to potentially bind to specific receptors or enzymes, enabling researchers to investigate their functions and interactions with other molecules.
  • Modulation of cellular signaling: 5-MPPA may modulate various cellular signaling pathways depending on its target molecules, helping researchers understand mechanisms of disease or cellular responses to stimuli.

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C₁₀H₁₆N₄ and a molecular weight of approximately 192.26 g/mol. It is characterized by a pyridine ring substituted at the 2-position with an amine group, and at the 5-position with a 4-methylpiperazine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Typical of amines and heterocycles, such as:

  • N-Alkylation: The amine group can undergo alkylation to form more complex derivatives.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to yield imines or Schiff bases.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

Research indicates that 5-(4-Methylpiperazin-1-yl)pyridin-2-amine exhibits promising biological activities. It has been studied for its potential as an inhibitor of various enzymes and receptors, particularly in oncology. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development. Specific studies have shown its efficacy against certain cancer cell lines, suggesting its role as a lead compound in cancer therapy .

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the piperazine moiety can be accomplished through nucleophilic substitution methods where 4-methylpiperazine reacts with a suitable pyridine derivative.
  • Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%).

These synthesis routes are essential for producing the compound for research and application purposes .

5-(4-Methylpiperazin-1-yl)pyridin-2-amine has several applications, particularly in:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential drug candidate.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: Used in studies aimed at understanding receptor interactions and enzyme inhibition mechanisms.

These applications highlight its versatility in both medicinal chemistry and research contexts .

Interaction studies of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine focus on its binding affinities and inhibitory effects on various biological targets. These studies typically involve:

  • In vitro Assays: To evaluate the compound's efficacy against specific enzymes or receptors.
  • Molecular Docking Studies: To predict how well the compound binds to target proteins based on its structural features.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, aiding in the design of more effective derivatives .

Several compounds share structural similarities with 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, including:

Compound NameCAS NumberSimilarity Index
1-(Pyridin-3-yl)piperazine hydrochloride1010133-97-70.85
5-(4-Ethylpiperazin-1-yl)pyrimidine894853-96-40.61
1-(6-Nitropyridin-3-yl)piperazine775288-71-60.76
5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine223794970.71

Uniqueness

The uniqueness of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine lies in its specific combination of a methylpiperazine moiety with a pyridine ring, which enhances its ability to interact with biological targets compared to other similar compounds. Its specific structural features contribute to its unique pharmacological profile, making it a valuable candidate for further research and development .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Wikipedia

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Dates

Modify: 2023-08-15

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